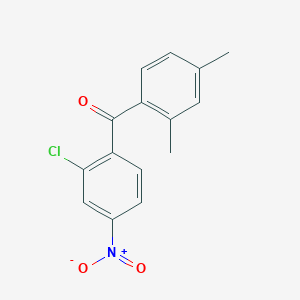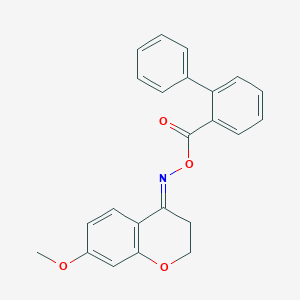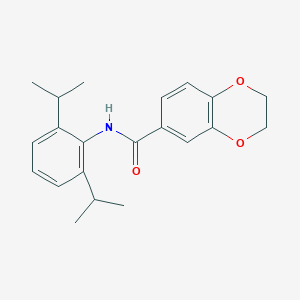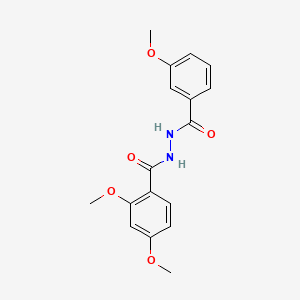
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as INH1 and is a potent inhibitor of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration.
作用機序
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide inhibits the activity of Rho GTPases by binding to their catalytic domain. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide binds to the catalytic domain of Rho GTPases and prevents their activation by GEFs. This results in the inhibition of cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several biochemical and physiological effects. It inhibits the activity of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration. This results in the inhibition of cell migration, invasion, and proliferation. N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
実験室実験の利点と制限
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of Rho GTPases, making it a useful tool for studying the role of Rho GTPases in various cellular processes. It has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer treatment. However, the synthesis method is complex and requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for the research on N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide. One potential direction is the development of more efficient synthesis methods to reduce the cost and increase the availability of the compound. Another direction is the investigation of the compound's potential applications in cancer treatment and antimicrobial therapy. The compound's mechanism of action could also be further studied to gain a better understanding of its effects on cellular processes. Overall, N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has significant potential for scientific research and could lead to the development of new therapies for various diseases.
合成法
The synthesis of N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This compound is then reacted with 4-isopropoxybenzylamine to form N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several potential applications in scientific research. It is a potent inhibitor of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration. Rho GTPases are involved in various cellular processes, including cell division, apoptosis, and cytoskeletal organization. N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
特性
IUPAC Name |
4-methoxy-3-nitro-N-[(4-propan-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)25-15-7-4-13(5-8-15)11-19-18(21)14-6-9-17(24-3)16(10-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBEPFKAHSAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)

![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)



![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
